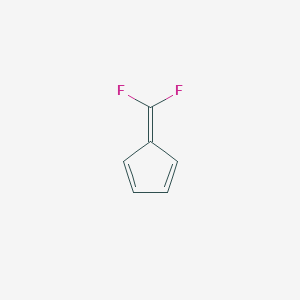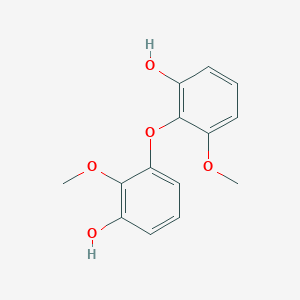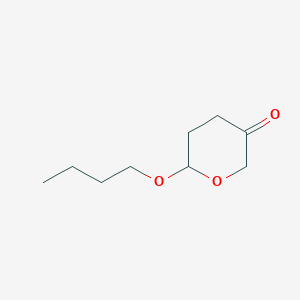![molecular formula C16H12N2O2S B14470978 Bis(benzo[d]oxazol-2-ylmethyl)sulfane CAS No. 66000-36-0](/img/structure/B14470978.png)
Bis(benzo[d]oxazol-2-ylmethyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(benzo[d]oxazol-2-ylmethyl)sulfane is a heterocyclic compound that belongs to the class of benzoxazole derivatives. These compounds are characterized by a benzene ring fused with an oxazole ring, and in this case, two such units are linked via a sulfane (sulfur) bridge. Benzoxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(benzo[d]oxazol-2-ylmethyl)sulfane typically involves the reaction of 2-aminophenol with carbon disulfide in the presence of a base to form the benzoxazole ring. This intermediate is then reacted with a suitable alkylating agent to introduce the sulfane bridge. The reaction conditions often require a solvent such as dimethylformamide and a catalyst like potassium carbonate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Bis(benzo[d]oxazol-2-ylmethyl)sulfane can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfane bridge to a thiol group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antimicrobial and anticancer activities, making it a candidate for drug development.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of bis(benzo[d]oxazol-2-ylmethyl)sulfane involves its interaction with cellular targets such as enzymes and DNA. The compound can inhibit enzyme activity by binding to the active site or interfere with DNA replication and transcription by intercalating into the DNA strands. These interactions disrupt cellular processes, leading to cell death, particularly in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Bis(benzo[d]imidazol-2-ylmethyl)sulfane
- Bis(benzo[d]thiazol-2-ylmethyl)sulfane
- Bis(benzo[d]oxazol-2-ylmethyl)ether
Uniqueness
Bis(benzo[d]oxazol-2-ylmethyl)sulfane stands out due to its unique combination of a benzoxazole ring and a sulfane bridge, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and a broader spectrum of biological activities, making it a versatile compound for various applications .
Properties
CAS No. |
66000-36-0 |
|---|---|
Molecular Formula |
C16H12N2O2S |
Molecular Weight |
296.3 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylmethylsulfanylmethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C16H12N2O2S/c1-3-7-13-11(5-1)17-15(19-13)9-21-10-16-18-12-6-2-4-8-14(12)20-16/h1-8H,9-10H2 |
InChI Key |
ROAXLGSFGIOFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)CSCC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-Oxa-4-thiaspiro[4.11]hexadecane](/img/structure/B14470960.png)
![Disodium;4-[2-(octadeca-2,4-dienoylamino)ethoxy]-4-oxo-2-sulfonatobutanoate](/img/structure/B14470968.png)



![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
